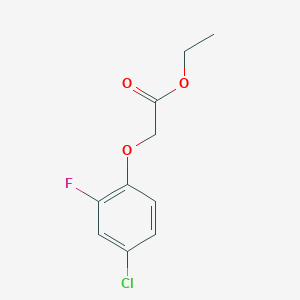
Ethyl 2-(4-chloro-2-fluorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-chloro-2-fluorophenoxy)acetate is an organic compound with the molecular formula C10H10ClFO3 It is a member of the phenoxyacetate family, characterized by the presence of a phenoxy group attached to an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-chloro-2-fluorophenoxy)acetate can be synthesized through the reaction of 4-chloro-2-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-chloro-2-fluorophenol+ethyl bromoacetateK2CO3,acetoneEthyl 2-(4-chloro-2-fluorophenoxy)acetate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Ethyl 2-(4-chloro-2-fluorophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or methanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted phenoxyacetates.
Hydrolysis: Formation of 2-(4-chloro-2-fluorophenoxy)acetic acid.
Oxidation and Reduction: Formation of various oxidized or reduced phenoxy derivatives.
科学研究应用
Ethyl 2-(4-chloro-2-fluorophenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of ethyl 2-(4-chloro-2-fluorophenoxy)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl 2-(4-chloro-2-fluorophenoxy)acetate can be compared with other similar compounds such as:
Ethyl 2-(2-chloro-4-fluorophenoxy)acetate: Similar structure but with different positional isomers.
Ethyl 2-(4-chloro-2-bromophenoxy)acetate: Bromine instead of fluorine, leading to different reactivity.
Ethyl 2-(4-chloro-2-methylphenoxy)acetate: Methyl group instead of fluorine, affecting its chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s reactivity and applications.
属性
IUPAC Name |
ethyl 2-(4-chloro-2-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCDGBPCXGMWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
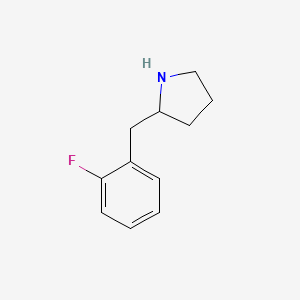
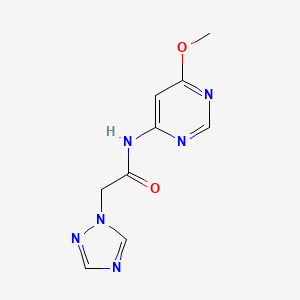
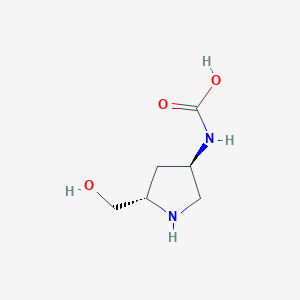
![2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid](/img/structure/B2937603.png)
![5-Fluoro-4-{4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2937605.png)
![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2937606.png)
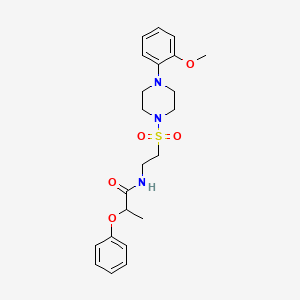
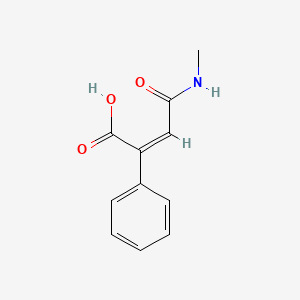
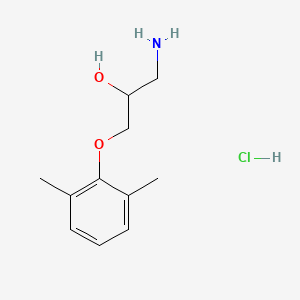
![Methyl 4-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2937611.png)
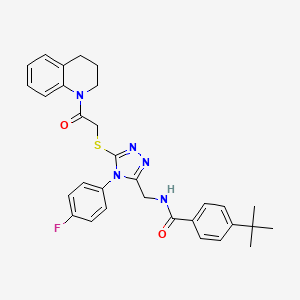
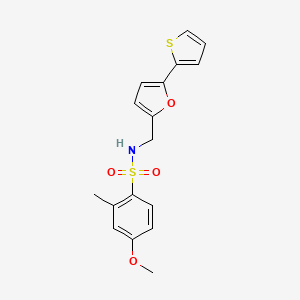
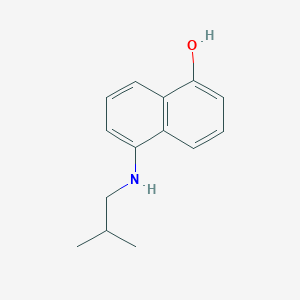
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2937618.png)
